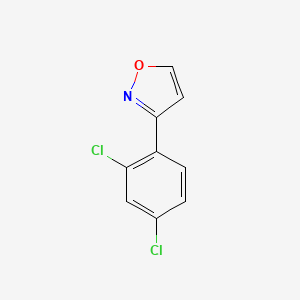

3-(2,4-Dichlorophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-13-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVRCFRPTDHTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371099 | |

| Record name | 3-(2,4-Dichlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260973-78-2 | |

| Record name | 3-(2,4-Dichlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Significance of the Isoxazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,4-Dichlorophenyl)isoxazole

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a plethora of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[4][5][6] The incorporation of a 2,4-dichlorophenyl moiety often enhances the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile and biological efficacy. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a key building block for drug discovery and development.

Strategic Approach to Synthesis: 1,3-Dipolar Cycloaddition

While several routes to isoxazoles exist, the most robust and regioselective method for preparing 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8][9] This approach offers superior control over the final structure compared to methods involving chalcone intermediates, which typically yield 5-substituted isoxazoles.[10][11]

The core of our strategy involves the in situ generation of 2,4-dichlorobenzonitrile oxide from its corresponding hydroximoyl chloride, which then readily undergoes cycloaddition with an acetylene source. This method is efficient, scalable, and avoids the isolation of the potentially unstable nitrile oxide intermediate.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

These protocols are designed as a self-validating system. Successful synthesis of the intermediates in Part A is a prerequisite for proceeding to Part B.

Part A: Synthesis of 2,4-Dichlorobenzohydroximoyl Chloride (Precursor)

-

Oxime Formation:

-

To a solution of 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in ethanol (100 mL), add a solution of hydroxylamine hydrochloride (7.94 g, 114.2 mmol) and sodium bicarbonate (9.59 g, 114.2 mmol) in water (50 mL).

-

Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

-

Collect the precipitated white solid (2,4-dichlorobenzaldehyde oxime) by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

-

-

Chlorination:

-

Dissolve the dried 2,4-dichlorobenzaldehyde oxime (57.1 mmol) in N,N-dimethylformamide (DMF, 100 mL).

-

Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (7.62 g, 57.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the oxime.

-

Pour the reaction mixture into ice-cold water (400 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 2,4-dichlorobenzohydroximoyl chloride as a solid, which can be purified by recrystallization from hexane if necessary.

-

Part B: Synthesis of this compound

-

Cycloaddition Reaction:

-

Dissolve the 2,4-dichlorobenzohydroximoyl chloride (5.0 g, 22.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flask equipped with a gas inlet.

-

Bubble acetylene gas gently through the solution for 15 minutes to ensure saturation. Alternatively, an acetylene surrogate like ethynyltrimethylsilane can be used, followed by a deprotection step.

-

Slowly add triethylamine (Et₃N) (4.6 mL, 33.3 mmol) dropwise to the solution at room temperature. The triethylamine serves as a base to generate the nitrile oxide in situ.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the final product.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a crystalline solid.[12]

-

Mechanistic Insight: The [3+2] Cycloaddition Pathway

The reaction proceeds via a concerted, pericyclic mechanism. The causality is clear: the base (triethylamine) abstracts a proton from the hydroximoyl chloride, leading to the elimination of HCl and the formation of the highly reactive 1,3-dipole, 2,4-dichlorobenzonitrile oxide. This intermediate is immediately trapped by the dipolarophile (acetylene) in a [3+2] cycloaddition reaction to form the stable five-membered isoxazole ring. This in situ generation is critical for efficiency, as it maintains a low concentration of the reactive intermediate, minimizing side reactions like dimerization.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating dataset where each result corroborates the others.

Visualized Characterization Logic

Caption: Integrated approach for the characterization of the target compound.

Expected Data and Interpretation

| Technique | Protocol Summary | Expected Result & Interpretation |

| Melting Point | A small sample is heated in a capillary tube until it melts. | A sharp, defined melting point range indicates high purity.[2] |

| FTIR Spectroscopy | The sample is analyzed using an infrared spectrometer (e.g., as a KBr pellet or ATR). | Characteristic absorption bands are expected: ~3100-3000 cm⁻¹ (Ar-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N ring stretches), ~1400-1350 cm⁻¹ (isoxazole ring), and ~800-700 cm⁻¹ (C-Cl stretch).[13][14][15] |

| ¹H NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. | Protons on the dichlorophenyl ring should appear as multiplets between δ 7.3-7.8 ppm. The H-4 and H-5 protons of the isoxazole ring will appear as distinct doublets, with H-5 typically further downfield (~δ 8.0-8.5 ppm) than H-4 (~δ 6.5-7.0 ppm).[16][17] |

| ¹³C NMR Spectroscopy | A more concentrated sample is analyzed to detect carbon signals. | Expect signals for the isoxazole ring carbons (~δ 100-110 ppm for C4, ~δ 150-160 ppm for C5, and ~δ 160-165 ppm for C3) and the dichlorophenyl carbons (~δ 127-135 ppm).[16][18] |

| Mass Spectrometry | The sample is ionized (e.g., by Electron Ionization, EI) and the mass-to-charge ratio of the ions is measured. | The molecular ion peak [M]⁺ should be observed. Crucially, due to the two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion: a peak at m/z (for ³⁵Cl₂), a larger peak at [M+2]⁺ (for ³⁵Cl³⁷Cl), and a smaller peak at [M+4]⁺ (for ³⁷Cl₂), in an approximate 9:6:1 intensity ratio.[19][20] |

Conclusion

This guide outlines an authoritative and reproducible methodology for the synthesis of this compound via a 1,3-dipolar cycloaddition reaction. The causality behind each step, from precursor synthesis to the final purification, is explained to provide a deeper understanding of the process. The subsequent multi-faceted characterization strategy forms a self-validating workflow, ensuring the final product's structural integrity and purity. This compound serves as a valuable starting material for researchers in drug development and materials science, enabling the exploration of novel chemical entities with enhanced biological or physical properties.

References

-

Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

-

National Institutes of Health. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. [Link]

-

National Institutes of Health, PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

-

National Institutes of Health, PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

-

Thieme E-Books & E-Journals. Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. [Link]

-

Digital Repository. Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. [Link]

-

MDPI. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. [Link]

-

Sci-Hub. Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. [Link]

-

Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

-

IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

-

Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-4-Derivati-Ali-Al-Dhahb/49340941910d54a2a472c290132b03948e653066)

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

National Institutes of Health, PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

ResearchGate. IR and NMR spectrum of isoxazole 2k | Download Scientific Diagram. [Link]

-

ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. [Link]

-

National Institutes of Health, PubChem. Isoxazole | C3H3NO | CID 9254. [Link]

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

-

Supporting Information. 3 - Supporting Information. [Link]

-

Impactfactor.org. Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]

-

Preprints.org. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

-

MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

-

Molbase. 1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine. [Link]

-

MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

-

NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. [Link]

-

CDN. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

-

ResearchGate. Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. ijcrt.org [ijcrt.org]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. espublisher.com [espublisher.com]

- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. impactfactor.org [impactfactor.org]

- 18. mdpi.com [mdpi.com]

- 19. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2,4-Dichlorophenyl)isoxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the development of a wide array of biologically active molecules and functional materials. The unique electronic and steric properties of the isoxazole core allow for diverse molecular interactions, making it a privileged scaffold in drug discovery. Compounds incorporating the isoxazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

3-(2,4-Dichlorophenyl)isoxazole is a specific derivative that combines the isoxazole heterocycle with a dichlorinated phenyl ring. The presence of the 2,4-dichlorophenyl group is expected to significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed technical resource on the chemical and structural aspects of this compound for researchers and scientists.

Chemical Identity and Structure

Nomenclature and Identification

-

Systematic IUPAC Name: 3-(2,4-Dichlorophenyl)-1,2-oxazole

-

Common Name: this compound

-

CAS Number: 260973-78-2[1]

-

Molecular Formula: C₉H₅Cl₂NO[1]

-

Molecular Weight: 214.05 g/mol [1]

Structural Representation

The structure of this compound consists of an isoxazole ring substituted at the 3-position with a 2,4-dichlorophenyl group.

2D Structure:

3D Structure (Ball-and-stick model):

(A 3D representation would be generated using chemical drawing software and embedded here in a final document.)

Key Structural Features

-

Isoxazole Ring: This five-membered aromatic heterocycle is relatively electron-deficient. The N-O bond is the weakest point in the ring and can be susceptible to cleavage under certain conditions, such as reduction. The arrangement of the heteroatoms influences the dipole moment and the potential for hydrogen bonding.

-

2,4-Dichlorophenyl Group: The two chlorine atoms on the phenyl ring are electron-withdrawing, which can impact the overall electronic properties of the molecule. Their positions create a specific steric and electronic profile that can be crucial for selective binding to biological targets. The chlorine substituents also increase the lipophilicity of the compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 112-115 °C | [1] |

| Boiling Point | 319.7 °C at 760 mmHg | [1] |

| Density | 1.384 g/cm³ | [1] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water. | N/A |

| LogP | Predicted to be in the range of 3.5 - 4.5 due to the dichlorophenyl group. | N/A |

Synthesis and Reactivity

The most prevalent and versatile method for the synthesis of 3-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the case of this compound, this would involve the reaction of 2,4-dichlorobenzonitrile oxide with acetylene or a synthetic equivalent. The nitrile oxide is typically generated in situ from the corresponding aldoxime.

Proposed Synthetic Pathway

A logical and experimentally supported synthetic route to this compound is a two-step process starting from 2,4-dichlorobenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2,4-Dichlorobenzaldehyde Oxime

This protocol is adapted from a reliable literature procedure for the synthesis of the key precursor.

Materials:

-

2,4-Dichlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane

-

2N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-dichlorobenzaldehyde (1.75 g, 9.49 mmol) in a mixture of ethanol (10 mL) and water (10 mL) in a round-bottom flask, add hydroxylamine hydrochloride (748 mg, 10.4 mmol).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a 37% aqueous solution of sodium hydroxide (1.8 mL) dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Upon reaction completion, acidify the reaction mixture with 2N hydrochloric acid.

-

Extract the product with dichloromethane (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield 2,4-dichlorobenzaldehyde oxime as a white solid.

Expected ¹H NMR Data for 2,4-Dichlorobenzaldehyde Oxime (400 MHz, CDCl₃): δ 8.49 (s, 1H), 7.79 (d, J=8.7 Hz, 1H), 7.56 (s, 1H), 7.42 (d, J=2.2 Hz, 1H), 7.26 (ddd, J=0.6, 2.2 and 8.7 Hz, 1H).

Predicted Spectroscopic Data

While experimental spectra for this compound were not found in the surveyed literature, the following predictions are based on the known structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 8.30 - 8.50 ppm (d, 1H): This doublet would correspond to the proton at the 5-position of the isoxazole ring.

-

δ 7.50 - 7.80 ppm (m, 3H): This multiplet would represent the three protons of the 2,4-dichlorophenyl ring.

-

δ 6.70 - 6.90 ppm (d, 1H): This doublet would correspond to the proton at the 4-position of the isoxazole ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 160.0 - 165.0 ppm: Carbon at the 3-position of the isoxazole ring.

-

δ 150.0 - 155.0 ppm: Carbon at the 5-position of the isoxazole ring.

-

δ 125.0 - 140.0 ppm: Aromatic carbons of the 2,4-dichlorophenyl ring.

-

δ 100.0 - 105.0 ppm: Carbon at the 4-position of the isoxazole ring.

Predicted Infrared (IR) Spectrum

-

~3100-3150 cm⁻¹: C-H stretching of the aromatic and isoxazole rings.

-

~1600-1620 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1450-1580 cm⁻¹: C=C stretching of the aromatic and isoxazole rings.

-

~1000-1100 cm⁻¹: C-O stretching of the isoxazole ring.

-

~700-850 cm⁻¹: C-Cl stretching.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak would be expected at m/z 213, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO, NO, and cleavage of the isoxazole ring, as well as fragmentation of the dichlorophenyl moiety.

Applications and Biological Significance

While specific applications for this compound are not extensively documented, the isoxazole scaffold is of significant interest in several fields:

-

Pharmaceuticals: Isoxazole derivatives are known to exhibit a wide range of biological activities. The 2,4-dichlorophenyl substitution pattern is found in numerous active pharmaceutical ingredients and is often used to enhance potency and modulate pharmacokinetic properties. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

-

Agrochemicals: Many commercial pesticides and herbicides contain isoxazole rings. The specific substitution pattern of this compound makes it a candidate for screening in agrochemical discovery programs.

-

Materials Science: The rigid, aromatic nature of this molecule could make it a useful component in the development of novel organic electronic materials or polymers with specific properties.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS).

Conclusion

This compound is a halogenated aryl-isoxazole with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its chemical identity, structure, and physicochemical properties. A robust synthetic strategy has been outlined, along with a detailed protocol for a key intermediate. While experimental spectroscopic data is currently limited in the public domain, this guide offers a detailed predictive analysis to aid researchers in the characterization of this compound. As the exploration of novel heterocyclic compounds continues to be a driving force in innovation, a thorough understanding of molecules such as this compound is essential for advancing scientific discovery.

References

-

Axsyn Inc. Isoxazole, 3-(2,4-dichlorophenyl)-; 260973-78-2. [Link]

Sources

The Multifaceted Biological Activities of 3-(2,4-Dichlorophenyl)isoxazole Derivatives

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a five-membered heterocyclic scaffold that represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized subset: derivatives featuring a 3-(2,4-Dichlorophenyl) substituent. The strategic placement of electron-withdrawing chlorine atoms at the ortho and para positions of the phenyl ring profoundly influences the molecule's electronic properties and steric profile, leading to a diverse and potent range of biological activities. This document provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of these compounds, with a primary focus on their demonstrated anticancer, anti-inflammatory, and antimicrobial properties. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and synthesize quantitative data to offer a clear perspective on the therapeutic potential and future research directions for this promising class of molecules.

The 3-(2,4-Dichlorophenyl)isoxazole Scaffold: A Primer

Isoxazoles are aromatic five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions.[3] This arrangement creates a unique electronic environment and a stable core that is amenable to extensive chemical modification.[4] The isoxazole moiety is found in several FDA-approved drugs, including the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, underscoring its therapeutic relevance.[1]

The focus of this guide, the 3-(2,4-Dichlorophenyl) substitution, is of particular interest. Halogenation is a cornerstone strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The presence of two chlorine atoms on the phenyl ring at position 3 of the isoxazole core has been shown to enhance various biological effects, particularly antibacterial and anticancer activities.[1][5]

Synthetic Pathways to Key Derivatives

The accessibility of a chemical scaffold is crucial for its exploration in drug discovery. This compound derivatives are most commonly synthesized through a robust and versatile pathway involving chalcone intermediates.

The general workflow begins with a Claisen-Schmidt condensation between 2,4-dichloroacetophenone and a suitable aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).[1] This intermediate is then reacted with hydroxylamine hydrochloride, which undergoes a cyclization reaction to form the final isoxazole ring.[6][7]

Caption: Simplified pathway for apoptosis induction by isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

| Compound Structure/Name | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-[5-(2,4-dichlorophenyl) isoxazol-3-yl] pyridine derivative | MDA-MB 231 (Breast) | GI50 | 46.3 µg/mL | [8] |

| 5-Methyl-4-(2,4-dichlorophenyl)-3-(...phenyl)isoxazole (Comp. 11) | Various Breast & Liver | IC50 | 0.77 - 9.53 µM | [9] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Properties

Chronic inflammation is a driver of many diseases, and isoxazole derivatives have shown significant promise as anti-inflammatory agents. [1][5][6]

Mechanism: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effect of isoxazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. [10]COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation. A study investigating 3-(2,4-dichlorophenyl)-5-furan isoxazole found that it exhibited potent and selective COX-2 inhibitory activity, which is a highly desirable trait for an anti-inflammatory drug as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. [11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Allow them to acclimate for at least one week with free access to food and water.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the isoxazole derivative. Administer the compounds orally (p.o.).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average increase in the treated group.

Antimicrobial Activity

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Isoxazole derivatives have been extensively studied for their antibacterial and antifungal properties. [2][4][7]

Structure-Activity Relationship Insights

Research has consistently shown that the presence of electron-withdrawing groups, such as chlorine, on the C-3 phenyl ring of the isoxazole scaffold enhances antibacterial activity. [1]This makes the 3-(2,4-Dichlorophenyl) moiety a rational choice for designing potent antimicrobial agents. These compounds have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans. [12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Isoxazole Derivative 18 | B. cereus | 31.25 | [2] |

| Isoxazole Derivative 18 | S. aureus | 62.5 | [2] |

| General Isoxazole Derivatives | S. aureus, B. cereus | 500 | [2] |

Experimental Protocol: MIC Determination by Broth Microdilution

This method is a standard for determining the antimicrobial potency of compounds.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Future Outlook and Conclusion

The this compound scaffold is a versatile and highly potent pharmacophore. The collective evidence points to its significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. Further research should focus on lead optimization to improve pharmacokinetic profiles (ADME properties) and reduce potential toxicity. Additionally, exploring the neuroprotective potential, an area where isoxazoles are beginning to show promise, could open new avenues for treating neurodegenerative disorders. [13][14]The continued investigation into these compounds holds the promise of developing novel, effective, and targeted therapies for some of the most challenging medical conditions.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.

- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022, October 29).

- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024, June 25). impactfactor.org.

- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3).

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13).

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.

- Anti-inflammatory Properties of an Isoxazole Deriv

- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016, April 3). European International Journal of Science and Technology.

- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.).

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.

- Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity | ACS Omega. (2022, October 3).

- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022, December 12). The Scientific Temper.

- Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. (n.d.). Adichunchanagiri University.

- Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (n.d.). MDPI.

- A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells. (n.d.). PubMed Central.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijst.org.uk [eijst.org.uk]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. impactfactor.org [impactfactor.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. acu.edu.in [acu.edu.in]

- 12. scientifictemper.com [scientifictemper.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2,4-Dichlorophenyl)isoxazole: Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 3-(2,4-Dichlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this document synthesizes the broader context of isoxazole chemistry, plausible synthetic routes, and potential biological activities based on related structures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the significance and potential of this molecular scaffold.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered "privileged" in drug discovery due to its presence in numerous biologically active compounds and its versatile chemical nature.[1][2][3][4][5][6] Isoxazoles are electronically rich aromatic systems, and the relatively weak N-O bond allows for various chemical transformations, making them valuable synthons for creating diverse molecular libraries.[2]

The isoxazole core is found in a wide array of approved drugs and investigational agents, exhibiting a broad spectrum of pharmacological activities, including:

The development of novel synthetic strategies for isoxazole derivatives continues to be an active area of research, focusing on improving efficiency, regioselectivity, and the introduction of diverse substituents to modulate biological activity.[1][2][3][7]

The Significance of the 2,4-Dichlorophenyl Moiety

The substitution of a 2,4-dichlorophenyl group onto the isoxazole ring is a key structural feature that likely influences the molecule's physicochemical properties and biological activity. The dichloro-substitution pattern can impact factors such as:

-

Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

-

Metabolic Stability: The presence of chlorine atoms can block sites of oxidative metabolism, potentially increasing the compound's half-life in biological systems.

-

Target Binding: The specific positioning of the chlorine atoms can lead to specific steric and electronic interactions with amino acid residues in a protein's active site, thereby influencing binding affinity and selectivity.

Derivatives containing the dichlorophenyl group have been investigated for various therapeutic applications, highlighting the importance of this substituent in drug design.[9][10][11]

Synthetic Strategies for this compound

While a specific, documented synthesis for this compound was not found, its preparation can be logically inferred from established methods for synthesizing 3-aryl-isoxazoles. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway leverages the in-situ generation of 2,4-dichlorobenzonitrile oxide from the corresponding aldoxime, followed by its reaction with a suitable acetylene derivative.

Diagram: Proposed Synthesis of this compound

Caption: A plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common methods for isoxazole synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,4-Dichlorobenzaldoxime

-

Dissolve 2,4-dichlorobenzaldehyde in a suitable solvent such as ethanol or methanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the aldehyde solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

-

Wash the solid with water and dry to yield 2,4-dichlorobenzaldoxime.

Step 2: Synthesis of this compound via [3+2] Cycloaddition

-

Dissolve the 2,4-dichlorobenzaldoxime in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution to form the corresponding hydroximoyl chloride.

-

In a separate flask, prepare a solution of the alkyne (e.g., acetylene gas bubbled through the solvent, or a protected form of acetylene).

-

Slowly add a base, such as triethylamine, to the hydroximoyl chloride solution in the presence of the alkyne. The base facilitates the in-situ formation of the nitrile oxide and promotes the cycloaddition reaction.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Potential Mechanism of Action and Biological Targets

Given the broad range of biological activities exhibited by isoxazole derivatives, this compound could potentially act on various molecular targets.[8] The specific mechanism of action would need to be determined through extensive biological screening and target identification studies. However, based on the activities of structurally related compounds, potential mechanisms could include:

-

Enzyme Inhibition: Many isoxazole-containing compounds are known to inhibit enzymes such as kinases, proteases, or metabolic enzymes.

-

Receptor Modulation: The molecule could act as an agonist or antagonist at various cell surface or nuclear receptors.

-

Disruption of Protein-Protein Interactions: The rigid isoxazole scaffold can be used to present substituents in a defined spatial orientation to disrupt critical protein-protein interactions within a cell.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isoxazole derivative, leading to an anti-inflammatory response.

Diagram: Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Potential Applications and Therapeutic Areas

Based on the known biological activities of isoxazole derivatives, this compound could be a valuable lead compound for the development of novel therapeutics in several areas:

| Potential Therapeutic Area | Rationale | Relevant Biological Activities of Isoxazoles |

| Oncology | The isoxazole scaffold is present in numerous anticancer agents that target various aspects of tumor biology. | Induction of apoptosis, inhibition of angiogenesis, cell cycle arrest.[8] |

| Infectious Diseases | Isoxazole derivatives have shown broad-spectrum activity against bacteria and fungi. | Inhibition of essential microbial enzymes, disruption of cell wall synthesis.[1][7] |

| Inflammatory Disorders | Many isoxazole-containing compounds exhibit potent anti-inflammatory properties. | Inhibition of pro-inflammatory cytokines, modulation of inflammatory signaling pathways.[1][7] |

| Neurological Disorders | Some isoxazoles have demonstrated neuroprotective effects in models of neurodegenerative diseases. | Modulation of neurotransmitter receptors, reduction of oxidative stress.[7] |

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of bioactive isoxazoles. While its specific history and discovery are not well-defined in the literature, its structural features suggest a high potential for biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to elucidate its mechanism of action and identify potential therapeutic applications. The insights gained from such studies would contribute to the ever-expanding field of medicinal chemistry and the development of novel therapeutics based on the versatile isoxazole scaffold.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Advances in isoxazole chemistry and their role in drug discovery.

- Isoxazole Derivative: Significance and symbolism. Unknown Source.

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.

- 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.

- 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Unknown Source.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. qcc.edu [qcc.edu]

A Technical Guide to Investigating the Therapeutic Potential of 3-(2,4-Dichlorophenyl)isoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Framework for Target Discovery

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and versatile biological activity. The specific analogue, 3-(2,4-Dichlorophenyl)isoxazole, presents a compelling case for therapeutic investigation due to the known pharmacophoric contributions of the dichlorophenyl moiety. This guide eschews a conventional template to provide a logical, research-driven framework for elucidating the therapeutic targets of this compound. We will proceed from the most substantiated therapeutic areas for related isoxazole derivatives to more exploratory targets, providing detailed, field-tested protocols to empower researchers in their validation efforts.

Part 1: The Oncological Potential of this compound

The preponderance of evidence surrounding isoxazole derivatives points towards significant potential in oncology. A primary mechanism of action for many bioactive small molecules is the induction of apoptosis, a controlled process of cell death that is often dysregulated in cancer.

Primary Therapeutic Target: The Bcl-2 Family and the Intrinsic Apoptosis Pathway

A crucial control point in apoptosis is the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An elevated Bax/Bcl-2 ratio is a strong indicator of a cell's commitment to apoptosis. Numerous studies on heterocyclic compounds have demonstrated that modulation of this ratio is a key mechanism for anticancer activity.[1][2] While direct evidence for this compound is not yet prevalent in the public domain, its structural similarity to other reported apoptosis-inducing agents makes this a primary avenue for investigation.

Hypothesized Mechanism of Action:

Caption: Hypothesized apoptotic pathway modulation by this compound.

Experimental Validation: Western Blotting for Bax and Bcl-2 Expression

This protocol provides a robust method to determine the effect of this compound on the expression levels of Bax and Bcl-2 proteins in cancer cell lines.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cell lines (e.g., PC-3 for prostate, HepG2 for liver, or cell lines from the NCI-60 panel) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA (bicinchoninic acid) protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH, must be included.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative expression of Bax and Bcl-2, normalized to the loading control.

-

Part 2: Anti-inflammatory Potential of this compound

Isoxazole derivatives have also been recognized for their anti-inflammatory properties, suggesting another promising therapeutic avenue for this compound.

Potential Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. The isoform COX-2 is often upregulated at sites of inflammation and in various cancers. Selective inhibition of COX-2 is a well-established therapeutic strategy for inflammatory disorders. The structural characteristics of some isoxazoles make them suitable candidates for COX-2 inhibition.[3][4]

Experimental Validation: In Vitro COX-2 Inhibition Assay

This fluorometric assay provides a high-throughput method to screen for and characterize the inhibitory activity of this compound against human recombinant COX-2.

Protocol:

-

Reagent Preparation:

-

Prepare a COX Assay Buffer.

-

Reconstitute human recombinant COX-2 enzyme and a COX probe according to the manufacturer's instructions.

-

Prepare a stock solution of Arachidonic Acid (the substrate).

-

Prepare a dilution series of this compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add the COX Assay Buffer to all wells.

-

Add the test compound dilutions to the sample wells, the positive control to its designated wells, and a solvent control to the enzyme control wells.

-

Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

-

Add the COX probe to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Potential Target: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a major focus of anti-inflammatory drug discovery.

Hypothesized Mechanism of Action:

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Validation: NF-κB Luciferase Reporter Assay

This cell-based assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082).

-

Pre-incubate with the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer.

-

Add the Renilla luciferase substrate (e.g., Stop & Glo®) and measure its activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Determine the IC50 value.

-

Summary of Potential Therapeutic Targets and Data to be Generated

| Therapeutic Area | Potential Target | Key Experiments | Primary Endpoint |

| Oncology | Bcl-2 Family Proteins | Western Blot | Change in Bax/Bcl-2 ratio |

| Cancer Cell Proliferation | NCI-60 Screening (if possible) or individual MTT assays | GI50, TGI, LC50 values | |

| Inflammation | Cyclooxygenase-2 (COX-2) | In Vitro Inhibition Assay | IC50 value |

| NF-κB Signaling Pathway | Luciferase Reporter Assay | IC50 value |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a focused, evidence-based strategy for the initial stages of target identification and validation. Based on the established bioactivity of related isoxazole derivatives, the modulation of the Bax/Bcl-2 ratio and the inhibition of COX-2 and the NF-κB pathway represent the most logical and promising starting points for investigation.

Successful validation of these initial targets should be followed by more in-depth mechanistic studies, including kinase profiling and in vivo efficacy studies in relevant disease models. The detailed protocols provided herein are intended to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this compound and its future derivatives.

References

-

El-Sayed, M. A. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(5), 1045-1054. [Link]

-

National Cancer Institute. Developmental Therapeutics Program. [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135645. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1469. [Link]

-

Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1165-1183. [Link]

-

Shakyawar, S. K., et al. (2021). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Rasayan Journal of Chemistry, 14(2), 1031-1036. [Link]

-

Asif, M. (2017). A review on cyclooxygenase-2 (COX-2) inhibitors. Current Medicinal Chemistry, 24(17), 1792-1817. [Link]

-

Bansal, R., & Kaur, J. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 17446-17498. [Link]

-

Shoemaker, R. H. (2006). The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

-

Tuno, M. T., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Molecules, 27(19), 6599. [Link]

-

Yurttaş, L., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

-

Sahu, U., et al. (2022). Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer. Cancers, 14(21), 5241. [Link]

-

Vesuna, F., et al. (2012). NF-κB is activated in response to temozolomide in an AKT-dependent manner and confers protection against the growth suppressive effect of the drug. Molecular Cancer Research, 10(5), 637-648. [Link]

-

Chikhaliya, K. H., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(13), 5986-5998. [Link]

-

Martín-Santamaría, S., et al. (2019). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Scientific Reports, 9(1), 1-13. [Link]

-

Thangavel, S., et al. (2018). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Journal of Cellular Physiology, 233(11), 8756-8767. [Link]

Sources

In Vitro Screening of 3-(2,4-Dichlorophenyl)isoxazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for a Focused In Vitro Screening Cascade

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific analogue, 3-(2,4-Dichlorophenyl)isoxazole, presents a compelling starting point for a drug discovery campaign due to its synthetic tractability and the known bioactivity of related dichlorophenyl-substituted heterocycles. This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of this compound, designed to efficiently characterize its cytotoxic potential, identify putative molecular targets, and elucidate its mechanism of action.

As seasoned drug discovery professionals, we understand that a successful screening cascade is not merely a sequence of assays but a logical progression of hypothesis-driven experiments. Our approach is designed to be a self-validating system, where each stage of the investigation informs the next, ensuring that resources are directed toward the most promising avenues of inquiry. This guide eschews a rigid, one-size-fits-all template in favor of a tailored strategy that prioritizes scientific integrity and actionable data generation. We will begin with a broad assessment of cytotoxicity to establish a therapeutic window, followed by a targeted screen against a high-value oncology and inflammation-related kinase, and culminate in a cell-based assay to validate target engagement in a more physiologically relevant context.

Part 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any new chemical entity is to determine its effect on cell viability. This foundational data is critical for interpreting the results of all subsequent assays and for establishing a preliminary therapeutic index. We will employ two distinct, well-validated methods to assess cytotoxicity: a metabolic activity assay (MTT) and a membrane integrity assay (LDH). The use of orthogonal assays provides a more complete picture of the compound's cytotoxic effects and helps to mitigate against assay-specific artifacts.

Experimental Objective:

To determine the concentration-dependent cytotoxic effect of this compound on a relevant human cancer cell line. Based on literature precedent for similar structures, we will utilize the MDA-MB-231 human breast adenocarcinoma cell line.[4]

1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6]

-

Cell Plating:

-

Culture MDA-MB-231 cells in an appropriate medium (e.g., DMEM with 10% FBS) until they reach the exponential growth phase.[7]

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adhesion.[2][8]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform a serial dilution of the stock solution in serum-free culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Carefully remove the old media from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

-

Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[2][9]

-

Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2][9][10]

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[6][11]

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[1][12][13] It serves as a direct measure of compromised cell membrane integrity.

-

Cell Plating and Treatment:

-

Follow the same cell plating and compound treatment protocol as described for the MTT assay (Section 1.1, steps 1 and 2).

-

It is crucial to set up three control wells:

-

-

Assay Procedure:

-

At the end of the 48-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes (this is optional but recommended to pellet any detached cells).[15]

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.[14][16]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Add 50 µL of the LDH reaction mixture to each well of the new plate.[14][16]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[14][16]

-

Add 50 µL of the stop solution provided with the kit to each well.[16]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.[15][17]

-

Subtract the background control absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[14]

-

-

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value.

-

Data Presentation: Cytotoxicity Profile

| Assay Type | Endpoint | Cell Line | IC50/EC50 (µM) |

| MTT | Metabolic Activity | MDA-MB-231 | Hypothetical Value |

| LDH | Membrane Integrity | MDA-MB-231 | Hypothetical Value |

Part 2: Target-Based Screening - Interrogating a Key Signaling Node

With a defined cytotoxicity profile, the next logical step is to investigate a potential molecular target. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[18][19][20][21] A key upstream activator of this pathway is the IκB kinase (IKK) complex.[19] We hypothesize that this compound may exert its effects through inhibition of a kinase involved in this pathway. Therefore, we will perform an in vitro kinase inhibition assay against a representative kinase.

Experimental Objective:

To determine the direct inhibitory activity of this compound on a purified kinase enzyme. For this guide, we will use a generic luminescence-based kinase assay format, which is widely applicable.[12][22]

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the kinase reaction mixture containing the purified kinase of interest (e.g., IKKβ), its specific substrate peptide, and ATP in a kinase assay buffer. The optimal concentrations should be empirically determined.[12]

-

-

Assay Procedure:

-

In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.[12]

-

-

ADP Detection (using a commercial kit like ADP-Glo™):

-

Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Add 20 µL of the Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[12]

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Assay Format | IC50 (µM) |

| IKKβ (Hypothetical) | Luminescence-based | Hypothetical Value |

Part 3: Cell-Based Mechanistic Validation

A positive result in a target-based assay is a crucial first step, but it is essential to confirm that the compound engages its target within a cellular context and produces the expected downstream effect. To validate our hypothesis that this compound inhibits the NF-κB pathway, we will use Western blot analysis to measure the phosphorylation of key pathway components.

Experimental Objective:

To determine if this compound inhibits the TNF-α-induced phosphorylation of IκBα and the p65 subunit of NF-κB in MDA-MB-231 cells.

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound (at non-cytotoxic concentrations determined in Part 1) for 1 hour.

-

Stimulate the cells with a pro-inflammatory cytokine like TNF-α (e.g., 20 ng/mL) for 15-30 minutes to activate the NF-κB pathway.[23] Include an unstimulated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

-

Incubate the membrane with primary antibodies against phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.[24]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis of the bands, normalizing the phosphorylated protein levels to the total protein and the loading control.

-

Visualizations

Experimental Workflow Diagram

Caption: A streamlined workflow for the in vitro screening of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Proposed mechanism of action: Inhibition of the IKK complex by this compound.

References

-

Xia, Y., Shen, S., & Verma, I. M. (2014). Role of the NFκB-signaling pathway in cancer. Oncogene, 33(24), 3269–3286. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Aggarwal, B. B. (2003). Signalling pathways of the TNF superfamily: a double-edged sword. Nature reviews immunology, 3(9), 745-756. [Link]

-

Wikipedia. NF-κB. [Link]

-

Pikarsky, E., & Ben-Neriah, Y. (2011). NF-κB in cancer: a matter of life and death. Cancer discovery, 1(3), 228-230. [Link]

-

Borges, A. L., Donnelly, J., Morazan, E., & Rollins, M. (2025). Quantifying cell viability via LDH cytotoxicity assay. protocols.io. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

AffiASSAY. MTT Assay Kits. [Link]

-

Cell Biologics Inc. LDH Assay. [Link]

-

BIOO Scientific. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

-

OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Elabscience. MTT Cell Proliferation Kit. [Link]

-

Wikipedia. MTT assay. [Link]

-

Martens, S. lab. (2023). In vitro kinase assay. ResearchGate. [Link]

-

Orient Lodge. Using GraphViz, a Brief Tutorial. [Link]

-

Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

-

YouTube. (2009). Graphviz dot. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-